Antitubercular Potency of 7-Chloro Derivative Versus 7-Methyl Analog and Clinical Candidate PA-824
The 7-chloro substituent on the imidazo[1,2-a]pyridine core reduces antitubercular potency by 5-fold compared to the 7-methyl analog in a direct head-to-head comparison of compounds 18 (7-chloro) and 15 (7-methyl), with MIC values of 0.02 μM and 0.004 μM, respectively, against replicating M. tuberculosis H37Rv [1]. Despite this, the 7-chloro derivative 18 still surpasses the clinical candidate PA-824 by nearly 10-fold in potency against MDR and XDR clinical strains [2].
| Evidence Dimension | Antitubercular activity (MIC) |
|---|---|
| Target Compound Data | 0.02 μM (Compound 18, 7-chloro) |
| Comparator Or Baseline | 0.004 μM (Compound 15, 7-methyl); 0.5-0.9 μM (PA-824) |
| Quantified Difference | 5-fold lower potency vs. 7-methyl; ~10-fold higher potency vs. PA-824 |
| Conditions | M. tuberculosis H37Rv replicating bacteria; MDR/XDR clinical strains |
Why This Matters
This data informs rational selection of the 7-chloro scaffold when balancing potency with other properties like metabolic stability or synthetic accessibility in lead optimization.
- [1] Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 675-679. View Source
- [2] Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 675-679. View Source
